molecular formula C₅₈H₈₄N₁₄O₁₆S B1663488 Physalemin CAS No. 2507-24-6

Physalemin

Cat. No. B1663488
CAS RN: 2507-24-6
M. Wt: 1265.4 g/mol
InChI Key: SHSUJLMLURFKID-YFUSJSQUSA-N
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Description

Physalemin is an undecapeptide belonging to the group of proteins named tachykinins . It was found in the skin of the amphibian Physalaemus fuscumaculatus . The molecular formula of Physalemin is C58H84N14O16S, and it has a molecular weight of 1265.44 .


Synthesis Analysis

Physalemin was synthesized by Bernardi et al., and Nakamura et al . A solid-phase synthesis was also performed by W. Voelter et al . The synthesis of Physalemin is a complex process that requires a deep understanding of peptide chemistry .


Molecular Structure Analysis

The molecular structure of Physalemin is complex, with a molecular formula of C58H84N14O16S . It belongs to the group of proteins named tachykinins . The structure analysis of such complex molecules often involves techniques like X-ray crystallography and other advanced analytical methods .


Physical And Chemical Properties Analysis

Physalemin has a decomposition temperature of 180°C . Its optical rotation is -56° (c = 0.2 in ethanol) . The UV max is at 278 nm (e 1780) . It slowly loses activity when incubated in blood and is inactivated by liver and kidney homogenates .

Scientific Research Applications

Neurotensin and Physalemin in Hypothermia Research

Physalemin, a peptide, was investigated in the context of its influence on hypothermia. In a study exploring the hypothermic potency of various peptides, including physalemin, it was found that physalemin did not exhibit hypothermic activity. This study aids in understanding the structural requirements of peptides like neurotensin for inducing hypothermia in rats (Loosen et al., 1978).

Peptides Related to Physalemin

Research into the synthesis of peptides related to physalemin has been conducted to understand their biological activities. A study synthesizing C-terminal peptide sequences of physalemin showed varying degrees of activity on guinea pig ileum, highlighting the significance of physalemin-related peptides in physiological research (Channabasavaiah & Sivanandaiah, 1974).

Immunopharmacology of Physalin

A separate study focused on Physalin H, a compound isolated from Physalis angulata, which shares similarities with physalemin in terms of chemical structure. This study revealed that Physalin H significantly inhibited the proliferation of T cells, offering insights into the immunosuppressive activities of compounds related to physalemin (Yu et al., 2010).

Bacteriophage Biology and Phage Lysins

While not directly related to physalemin, research on bacteriophages and their lysins provides insights into biological systems that might be relevant for understanding physalemin's role in various biological processes. For instance, the study of bacteriophage lysins as antibacterials highlights the potential of these biological agents in treating infections, a field that could intersect with research on physalemin and its derivatives (Fischetti, 2008).

properties

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSUJLMLURFKID-YFUSJSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N14O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043248
Record name Physalaemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physalemin

CAS RN

2507-24-6
Record name Physalaemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physalaemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYSALAEMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
D CANNON, P SKRABANEK, D POWELL… - 1977 - portlandpress.com
… only 44% of physalemin tracer was bound by antibody. Since unlabelled physalemin cross-reacts 100% with our antisera, the presence of '''I on the physalemin tracer may interfere with …
Number of citations: 21 portlandpress.com
A AIa - Bioorganicheskaia Khimiia, 1991 - europepmc.org
Theoretical conformational analysis of N-terminal fragments of the title peptides has been carried out using the potential energy calculations. The number of conformational states for …
Number of citations: 2 europepmc.org
RT Jensen, T Moody, C Pert… - Proceedings of the …, 1978 - National Acad Sciences
… skin (caerulein, bombesin, litorin, and physalemin) as well as a peptide isolated from the … to that of litorin and the amino acid sequence of physalemin is similar to that of eledoisin; …
Number of citations: 310 www.pnas.org
K Folkers, J Hörig, G Rampold, P Lane… - Acta Chem …, 1982 - actachemscand.org
… the chemistry of eledoisin and physalemin was elucidated as … Phea is in SP, Ile8 is in eledoisin, and Tyr8 is in physalemin. … inhibitors of SP, eledoisin and physalemin.12,13 As biological …
Number of citations: 55 actachemscand.org
PT Loosen, CB Nemeroff, G Bissette, GB Burnett… - …, 1978 - Elsevier
… [d-Arg 9 ]-NT, NT 9–13 and physalemin were devoid of hypothermie activity. The most potent peptides studied in reducing body temperature of cold-exposed rats were bombesin and [d-…
Number of citations: 111 www.sciencedirect.com
G Gaudino, A Fasolo - Cell and Tissue Research, 1980 - Springer
… or alternatively with substance P, eledoisin and physalemin, show the absence of cross-… with SP, but also with eledoisin and physalemin. Cuello and coworkers (Cuello et al. 1979) …
Number of citations: 35 link.springer.com
E Theodorsson, B Smedfors, P Hellström… - Sensory Nerves and …, 1991 - Springer
Both intrinsic and extrinsic neurons of the gut respond to mechanical and chemical stimuli by the release of neurotransmitters. We summarize here some of our recent work on the role of …
Number of citations: 14 link.springer.com
S Kamath, E Coutinho - Journal of biosciences, 1997 - Springer
The tachykinins are a family of gastrointestinal peptides comprising eight members: substance P, neurokinin A, neurokinin B, eledoisin, physalemin, uperolein, kassinin and …
Number of citations: 5 link.springer.com
P Substance - Mediators and Drugs in Gastrointestinal Motility, 1982 - Springer-Verlag
Number of citations: 1
V Erspamer, GF Erspamer, G Linari - Substance P. Euler, US, Pernow, B.(eds.)
Number of citations: 3

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